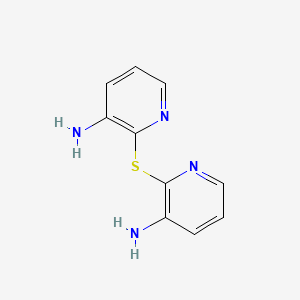
2-(3-Aminopyridin-2-yl)sulfanylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinamine, 2,2’-thiobis- is an organic compound with the molecular formula C10H10N4S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an amine group (-NH2) attached to the third position of the pyridine ring and a thiobis group (-S-) linking two pyridine rings
Preparation Methods
The synthesis of 3-Pyridinamine, 2,2’-thiobis- can be achieved through several methods. One common synthetic route involves the reaction of 3-aminopyridine with sulfur-containing reagents. For example, the reaction of 3-aminopyridine with sulfur dichloride (SCl2) under controlled conditions can yield 3-Pyridinamine, 2,2’-thiobis-. Another method involves the use of thiourea as a sulfur source, where 3-aminopyridine reacts with thiourea in the presence of a suitable catalyst to form the desired compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
3-Pyridinamine, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in 3-Pyridinamine, 2,2’-thiobis- can undergo nucleophilic substitution reactions with various electrophiles.
Scientific Research Applications
3-Pyridinamine, 2,2’-thiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of 3-Pyridinamine, 2,2’-thiobis- exhibit pharmacological activities, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 2,2’-thiobis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The thiobis group allows for the formation of disulfide bonds, which can stabilize the compound’s interaction with its targets.
Comparison with Similar Compounds
3-Pyridinamine, 2,2’-thiobis- can be compared with other similar compounds, such as:
2-Thiopyridine: This compound has a similar thiobis group but differs in the position of the amine group. It exhibits different chemical reactivity and biological activities.
3-Aminopyridine: Lacking the thiobis group, this compound has different physical and chemical properties. It is less reactive in certain types of chemical reactions compared to 3-Pyridinamine, 2,2’-thiobis-.
Thieno[2,3-b]pyridine: This compound contains a fused thiophene ring, which imparts unique electronic properties and makes it useful in materials science.
Properties
Molecular Formula |
C10H10N4S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(3-aminopyridin-2-yl)sulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H10N4S/c11-7-3-1-5-13-9(7)15-10-8(12)4-2-6-14-10/h1-6H,11-12H2 |
InChI Key |
WLRKBOINQIHJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















